ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyrazole compounds.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce this compound alcohols .
Scientific Research Applications
Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,2-trifluoroethyl carbonate: Another fluorinated compound with similar stability and reactivity.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Known for its use in trifluoromethylation reactions.
N-2,2,2-Trifluoroethylisatin ketimines: Used in organic synthesis and medicinal chemistry.
Uniqueness
Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate stands out due to its unique pyrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H9F3N2O2 |
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Molecular Weight |
222.16 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-5(12-13-6)4-8(9,10)11/h3H,2,4H2,1H3,(H,12,13) |
InChI Key |
GNYIFYAVGBCUJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CC(F)(F)F |
Origin of Product |
United States |
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